N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Description

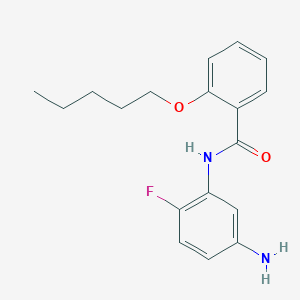

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide (CAS: 1020057-31-1) is a synthetic benzamide derivative with the molecular formula C₁₈H₂₁FN₂O₂ and a monoisotopic mass of 316.158706 Da . Its structure comprises a benzamide core substituted with a pentyloxy group at the 2-position and a 5-amino-2-fluorophenyl moiety attached via the amide nitrogen.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-pentoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-2-3-6-11-23-17-8-5-4-7-14(17)18(22)21-16-12-13(20)9-10-15(16)19/h4-5,7-10,12H,2-3,6,11,20H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZBSSDGGQGTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C18H21FN2O2

- Molecular Weight : 316.37 g/mol

- Chemical Structure : The compound features a fluorinated aromatic system and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- CB Receptor Interaction : Preliminary studies suggest that this compound may interact with cannabinoid receptors, specifically CB1 and CB2. Such interactions could imply potential applications in pain management and anti-inflammatory therapies .

- Antioxidant Properties : Research indicates that compounds similar to this compound exhibit antioxidant activity, which could be beneficial in treating oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to modulate receptor activity and influence cellular signaling pathways:

- Receptor Modulation : The compound's structure allows it to act as an inverse agonist at cannabinoid receptors, potentially leading to reduced signaling through these pathways. This is significant in the context of diseases where cannabinoid signaling plays a role .

- Cellular Effects : Studies have shown that similar benzamide derivatives can enhance enzyme activity in certain cellular models, suggesting that this compound may also exert effects on cellular metabolism and function .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | CB1 Affinity (nM) | CB2 Affinity (nM) | Antioxidant Activity |

|---|---|---|---|

| This compound | TBD | TBD | Moderate |

| Rimonabant (SR141716A) | 1.8 | 514 | Low |

| CP55940 | 0.5 | 0.69 | High |

Note: TBD = To Be Determined based on future studies.

Case Study 1: Cannabinoid Receptor Modulation

In a study examining the effects of various benzamide derivatives on cannabinoid receptors, it was found that compounds with structural similarities to this compound exhibited significant inverse agonism at the CB1 receptor, leading to decreased neuronal excitability in vitro . This finding suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of benzamide derivatives demonstrated that compounds similar to this compound could effectively scavenge free radicals in cell cultures, indicating a protective effect against oxidative stress . This mechanism could be relevant for developing treatments for conditions such as Alzheimer's disease.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, enabling the creation of novel compounds with tailored properties.

Biology

- Biochemical Probes : The compound is being investigated as a biochemical probe to study protein-ligand interactions. Its ability to bind selectively to certain proteins makes it valuable for understanding biological pathways and mechanisms.

Medicine

- Therapeutic Potential : Research has shown that this compound exhibits potential anti-inflammatory and anticancer activities. Studies indicate that it can modulate immune responses, reducing pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages, suggesting its application in treating inflammatory diseases .

Industry

- Material Development : The compound is explored for its use in developing new materials, particularly polymers and coatings with specific properties. Its unique chemical structure can impart desirable characteristics such as enhanced stability and solubility.

Anticancer Activity Study

A study focused on the anticancer properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through specific signaling pathways.

Inflammatory Response Modulation

Another research effort highlighted the compound's ability to modulate immune responses in macrophages. It was observed that treatment with this compound led to a significant reduction in TNF-alpha and IL-6 production, indicating its potential utility in treating conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Alkoxy Chain Length: The pentyloxy group (5-carbon chain) in the target compound enhances lipophilicity compared to shorter chains (e.g., methoxy or ethoxy). For instance, N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide (CAS: 1020053-94-4) has a shorter methoxyethoxy chain, likely reducing its logP value compared to the pentyloxy analog . lists compounds with pentyloxy (entry 11), hexyloxy (entry 12), and 4-butoxy (entry 9) groups, highlighting how chain elongation affects solubility and membrane permeability .

- Fluorine Substitution: The 2-fluoro group in the target compound improves metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs like N-(2-aminophenyl)-4-(pentyloxy)benzamide () .

- Amino Group Position: The 5-amino group on the phenyl ring may facilitate hydrogen bonding in receptor interactions. In contrast, N-(2-aminophenyl)-4-(pentyloxy)benzamide () positions the amino group at the 2-position, altering steric and electronic interactions .

Physicochemical and Pharmacokinetic Profiles

- Molecular Weight and Lipophilicity :

Table 1. Structural and Functional Comparison of Selected Benzamide Derivatives

Q & A

Q. What analytical methods detect and quantify regioisomeric impurities?

- Methodological Answer : Use chiral HPLC with a cellulose-based column to separate regioisomers. Confirm impurity structures via - COSY and HSQC NMR. Quantify using a calibration curve of synthetically prepared impurity standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.